2-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide
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Overview
Description
2-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a thiomorpholine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiomorpholine ring: This can be achieved through the reaction of a suitable amine with sulfur-containing reagents under controlled conditions.
Introduction of the oxane ring: This step involves the cyclization of an appropriate diol or halohydrin precursor.
Amide bond formation: The final step involves the coupling of the fluorinated intermediate with a benzoyl chloride derivative to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide, and acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Azide or nitrile derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom may enhance binding affinity and selectivity, while the thiomorpholine and oxane rings may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide: Similar structure but with a chlorine atom instead of fluorine.
2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide: Similar structure but with a bromine atom instead of fluorine.
2-iodo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These features may enhance its potential as a drug candidate or a chemical probe in various research applications.
Properties
IUPAC Name |
2-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2S/c18-15-4-2-1-3-14(15)16(21)19-13-17(5-9-22-10-6-17)20-7-11-23-12-8-20/h1-4H,5-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFRQPYYGYMAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2F)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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